Propargylguanidine
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Overview
Description
Propargylguanidine is a versatile organic compound that features both a propargyl group and a guanidine moiety. The propargyl group is characterized by a triple bond between carbon atoms, while the guanidine group is known for its high basicity and ability to form hydrogen bonds. This combination makes this compound a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargylguanidine can be synthesized through several methods. One common approach involves the reaction of propargylamine with guanidine derivatives. For instance, the reaction of propargylamine with N,N’-bis(tert-butoxycarbonyl)thiourea in the presence of a base such as diisopropylethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propargylguanidine undergoes various chemical reactions, including:
Oxidation: The triple bond in the propargyl group can be oxidized to form different products.
Reduction: The guanidine moiety can be reduced under specific conditions.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can lead to the formation of carbonyl compounds, while reduction of the guanidine moiety can yield amines .
Scientific Research Applications
Propargylguanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: This compound derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propargylguanidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The propargyl group can also participate in cyclization reactions, leading to the formation of cyclic compounds that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple molecule with high basicity and hydrogen-bonding capability.
Propargylamine: Contains a propargyl group and is used in the synthesis of various organic compounds.
N,N’-Bis(tert-butoxycarbonyl)thiourea: Used as a guanidylating agent in the synthesis of guanidine derivatives.
Uniqueness of Propargylguanidine
This compound is unique due to the presence of both the propargyl and guanidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C4H7N3 |
---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2-prop-2-ynylguanidine |
InChI |
InChI=1S/C4H7N3/c1-2-3-7-4(5)6/h1H,3H2,(H4,5,6,7) |
InChI Key |
NORYYEBGVCUVJI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN=C(N)N |
Origin of Product |
United States |
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